Lithium tetraborate trihydrate, 96%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

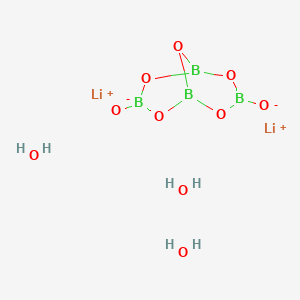

Lithium tetraborate trihydrate, 96%, is a chemical compound with the formula Li2B4O7·3H2O . It appears as a white powder or crystalline powder or granules . This compound is used in the conductances of some potassium and sodium salts in dimethylformamide at 25°C .

Molecular Structure Analysis

The molecular formula of Lithium tetraborate trihydrate is Li2B4O7·3H2O . The molecular weight is 223.17 (169.12 anhydrous) . For a detailed molecular structure, please refer to a reliable chemical database or academic resources.Chemical Reactions Analysis

Specific chemical reactions involving Lithium tetraborate trihydrate, 96%, are not provided in the available resources. It’s known to be employed in the conductances of some potassium and sodium salts in dimethylformamide at 25°C . For detailed reaction mechanisms and conditions, please refer to specialized chemical reaction databases or academic literature.Physical And Chemical Properties Analysis

Lithium tetraborate trihydrate, 96%, appears as a white powder or crystalline powder or granules . It’s soluble in water . The loss on drying is 21.03-27.16% (350°C/Constant weight) (2.5-3.5 waters) .Wissenschaftliche Forschungsanwendungen

Thermoluminescent Dosimetry

Lithium tetraborate is notable for its thermoluminescence property, commonly used in dosimetry to measure radiation exposure. The thermoluminescent response can be enhanced by doping lithium tetraborate with various metals (Pekpak, Yılmaz, & Ozbayoglu, 2011).

Mass Spectrometry

A mass spectrometric method involving the thermal ionization of lithium tetraborate allows for precise isotopic analysis of lithium, demonstrating its applicability in analyzing natural waters and potentially silicate rocks (Chan, 1987).

Mineral Analysis

In the analysis of iron ores, lithium tetraborate is used as a flux for preparing samples by fusion. This aids in determining the composition of various elements in the ores (Wen, 2002).

Piezoelectric Applications

Lithium tetraborate exhibits properties suitable for frequency control and signal processing applications, especially in surface acoustic wave devices. Its piezoelectric characteristics make it a potential material for transducers (Ballato, Kosinski, & Lukaszek, 1991).

Nanophosphor Synthesis

Innovative methods have been developed for synthesizing nano-sized lithium tetraborate. These nanophosphors are characterized for their thermal stability and optical properties, opening avenues for various technological applications (Khalilzadeh et al., 2016).

Crystal Growth and Analysis

Lithium tetraborate crystals have been studied for their potential in personal dosimetry systems and for their piezoelectric properties. Research includes understanding the core formation in these crystals to enhance their physical properties (Plaza, 2020).

Sample Preparation for Spectroscopy

Lithium tetraborate fusion has become popular for preparing mineral and plant ash samples for both x-ray and optical emission spectroscopy. This method solves the issue of sample homogeneity (Wang, 1962).

Electrodialysis Applications

Lithium tetraborate is involved in bipolar membrane electrodialysis (BMED) processes for the separation and recovery of lithium and boron from aqueous solutions. This demonstrates its utility in waste treatment and resource recovery processes (Bunani et al., 2017).

Wirkmechanismus

Target of Action

Lithium Tetraborate Trihydrate (Li2B4O7·3H2O) is primarily used as a neutron scintillation detector . Its primary targets are neutrons, which it captures due to the large neutron capture cross-section of its isotopes, 10B and 6Li .

Mode of Action

The compound interacts with its targets (neutrons) through a process known as scintillation. When a neutron is captured by the compound, it emits light, or “scintillates”. This light can then be detected and measured . The compound’s electronic structure and translucent nature make it an effective medium for this process .

Biochemical Pathways

It’s known that the compound’s boron-oxygen framework undergoes significant modifications, supplemented by dynamic lithium disorder

Pharmacokinetics

Studies on lithium have shown that its clearance can be predicted from renal function and body size

Result of Action

The primary result of Lithium Tetraborate Trihydrate’s action is the emission of light when it captures a neutron . This makes it useful in neutron detection applications. Additionally, the compound’s boron-oxygen framework undergoes significant modifications, which could potentially have various molecular and cellular effects .

Action Environment

The action of Lithium Tetraborate Trihydrate can be influenced by various environmental factors. For instance, the compound readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements, which can enhance its luminescence by increasing recombination sites and adding luminescence lines . This increases the compound’s luminescent efficiency and thus its effectiveness as a neutron detector .

Safety and Hazards

Lithium tetraborate trihydrate, 96%, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing away from oxidizing agents .

Eigenschaften

IUPAC Name |

dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.3H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;/h;;;3*1H2/q-2;2*+1;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNFGWSRRQLBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H6Li2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

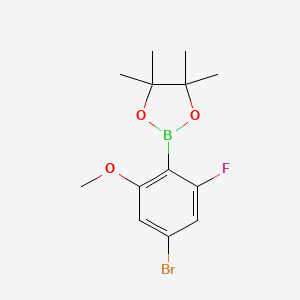

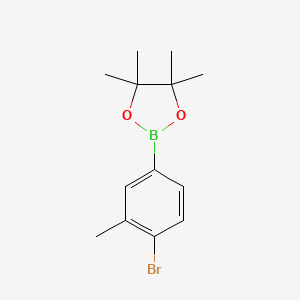

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)